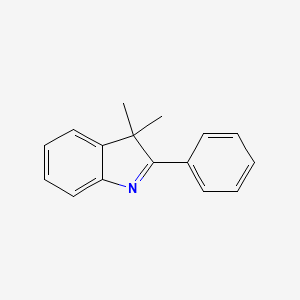![molecular formula C4H7N6S+ B14135144 Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium CAS No. 51108-42-0](/img/structure/B14135144.png)
Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium typically involves multicomponent reactions (MCRs). One common method involves the reaction of 1H-1,2,4-triazol-3-amine with 2-[bis(methylsulfanyl)methylidene]malononitrile in the presence of anhydrous potassium carbonate in N,N-dimethylformamide (DMF). The reaction mixture is refluxed with continuous stirring for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common reagents like DMF and potassium carbonate suggest that scaling up the synthesis for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the triazole ring under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium is not fully understood. its antioxidant activity suggests that it may interact with free radicals, neutralizing them and preventing oxidative damage. The presence of the triazole ring and the methylsulfanyl group likely play a role in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
7-Imino-5-(methylsulfanyl)-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile: A similar compound with a triazole ring and a methylsulfanyl group, but with different substituents.
4-Amino-5-mercapto-4H-1,2,4-triazole: Another triazole derivative with a mercapto group.
Uniqueness
Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and potential applications. Its combination of a methylsulfanyl group and an imino group attached to the triazole ring sets it apart from other triazole derivatives.
Properties
CAS No. |
51108-42-0 |
|---|---|
Molecular Formula |
C4H7N6S+ |
Molecular Weight |
171.21 g/mol |
IUPAC Name |
imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium |
InChI |
InChI=1S/C4H7N6S/c1-10-3(7-9-5)6-4(8-10)11-2/h5H,1-2H3/q+1 |
InChI Key |
GJNPZYAEAJVPSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)SC)N=[N+]=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135068.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14135093.png)
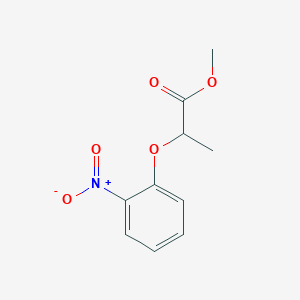
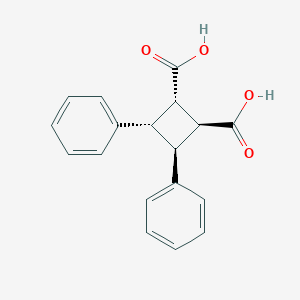
![(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14135122.png)

![1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14135130.png)
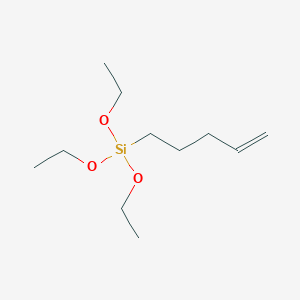

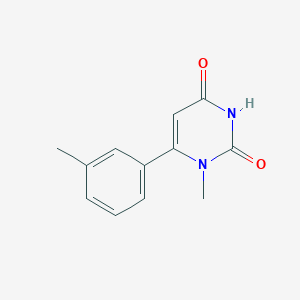
![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)

